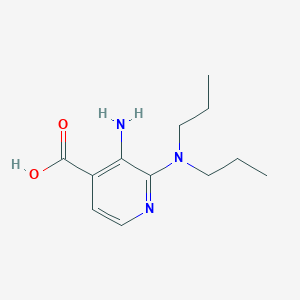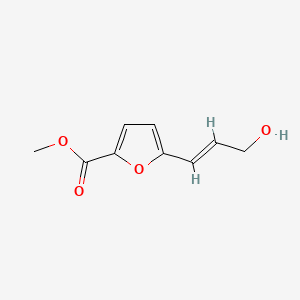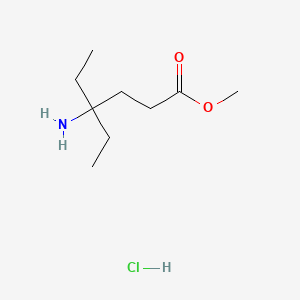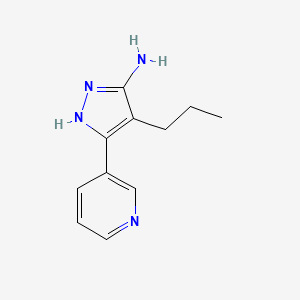
3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 1-(bromomethyl)cycloheptane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions that could affect the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran involves its ability to undergo various chemical reactions, as described above. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: This compound has a similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: This compound features a methyl group on the cyclohexyl ring, adding to its structural complexity.
Uniqueness
3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
3-[1-(bromomethyl)cycloheptyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c13-10-12(6-3-1-2-4-7-12)15-11-5-8-14-9-11/h11H,1-10H2 |
Clave InChI |
JUKDJVQYKXRYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CBr)OC2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



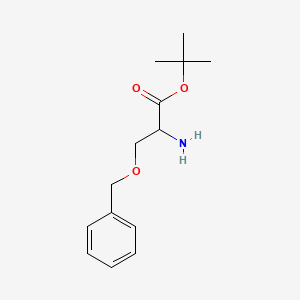
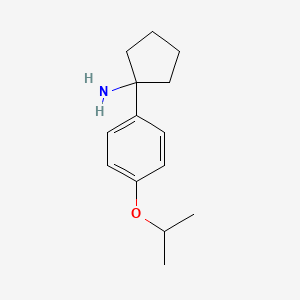
![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)

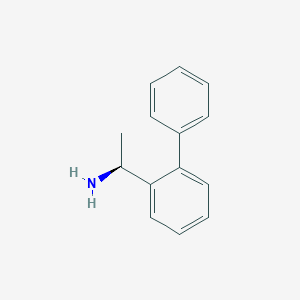

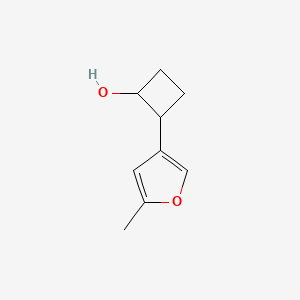
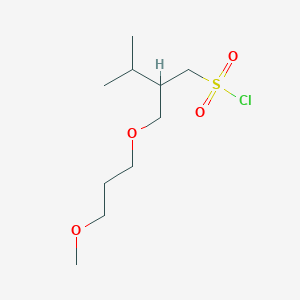
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)
